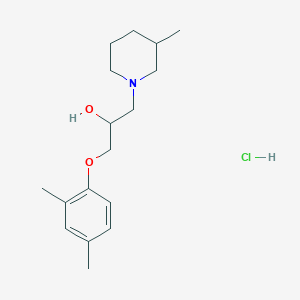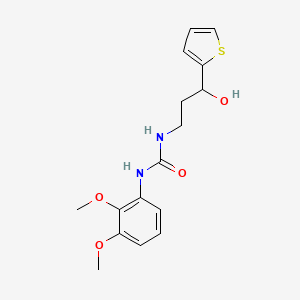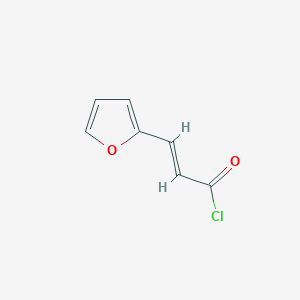![molecular formula C14H16ClNOS B2747487 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 852296-89-0](/img/structure/B2747487.png)
2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . It also contains a thiophene ring, another five-membered heterocycle with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the pyrrole and thiophene rings, along with the ethanone group, would contribute to its unique chemical properties .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, the pyrrole ring in the molecule can undergo electrophilic substitution reactions . The thiophene ring can also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
Research on similar chemical structures has led to the synthesis and characterization of complexes with potential applications in materials science and catalysis. For example, double end-to-end azido and thiocyanato bridged copper(II) dimers were synthesized, showcasing the diverse coordination geometries and potential for creating centrosymmetric dimers, which could have implications in magnetic and electronic materials (S. Jana et al., 2012).
Catalytic Activity
Compounds with similar structural motifs have been utilized as ligands in metal complexes for catalysis. For instance, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes showed activity in asymmetric transfer hydrogenation of ketones, indicating their utility in synthetic organic chemistry and potentially in industrial processes for creating enantioselective compounds (Makhosazane N. Magubane et al., 2017).
Generation of Structurally Diverse Libraries
The use of related ketonic Mannich bases as starting materials in alkylation and ring closure reactions has been explored to generate a structurally diverse library of compounds. This approach underlines the versatility of such chemical structures in synthesizing a wide array of functional molecules for various applications, from pharmaceuticals to materials science (G. Roman, 2013).
Corrosion Inhibition
Schiff base complexes of cadmium(II) were synthesized and evaluated for their corrosion inhibition properties on mild steel. Such studies highlight the potential of utilizing chemical compounds with similar functionalities in applications related to materials protection and longevity, offering a bridge between coordination chemistry and corrosion engineering (Mriganka Das et al., 2017).
Photophysical Properties
Investigations into the photophysical properties of related compounds have implications for the design of materials with specific optical characteristics. For instance, the study of pyrrole–chalcone derivatives provided insights into structural evaluation, chemical reactivity, and non-linear optical properties, suggesting potential applications in the development of optical materials and devices (R. N. Singh et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(2-thiophen-2-ylethyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-10-8-13(14(17)9-15)11(2)16(10)6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJXYLWJDFEUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CS2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2747407.png)

![methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2747411.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747412.png)
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE](/img/structure/B2747413.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2747414.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2747416.png)

![methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2747420.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)
![6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)

